molecular formula C12H11NO3 B1202240 Ethyl 2-hydroxyquinoline-4-carboxylate CAS No. 5466-27-3

Ethyl 2-hydroxyquinoline-4-carboxylate

Cat. No. B1202240
CAS RN: 5466-27-3
M. Wt: 217.22 g/mol
InChI Key: WTHATVQLTWYSCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives often involves condensation reactions, starting from commercially available aminobenzoic acids. For example, a convenient synthesis route begins with the conversion of anthranilic acids to isatoic anhydrides, followed by reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). Alternative methods include one-pot reactions and the utilization of green chemistry principles to enhance synthesis efficiency and reduce environmental impact (Ukrainets et al., 2013).

Molecular Structure Analysis

Detailed structural analysis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives reveals the planarity of the oxoquinoline unit and its substituents' spatial orientation. Crystal structure and Hirshfeld surface analysis provide insights into the compound's molecular geometry, including bond lengths and angles, contributing to its chemical reactivity and interaction potential (Baba et al., 2019).

Chemical Reactions and Properties

Ethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, highlighting its versatility. These reactions include esterification, cyclization, and reactions with phosphorus oxychloride to yield chloro derivatives. The reactivity is influenced by the presence of functional groups, enabling the synthesis of a broad range of chemical entities (Ukrainets et al., 2009).

Scientific Research Applications

  • Antimicrobial Agents : Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative, has been synthesized and tested for antimicrobial activity. The compounds exhibited significant to moderate antimicrobial activity against certain bacteria and fungi (Abdel-Mohsen, 2014).

  • Biological Properties : Investigations into 1-alkyl(aryl)-2-oxo-3-carbethoxy-4-hydroxyquinolines and their derivatives revealed anticoagulant, analgesic, and anti-inflammatory activities (Ukrainets et al., 1994).

  • Synthesis for HIV Integrase Project : Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized for an HIV integrase project, highlighting their potential application in antiviral research (Jentsch et al., 2018).

  • Potential Antibacterial Agents : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized and demonstrated moderate antibacterial activity (Balaji et al., 2013).

  • Synthesis of Bisquinoline Derivatives : Ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate derivatives were synthesized, indicating potential applications in the development of complex molecular structures (Gao et al., 2014).

  • Application in Animal Feed : Ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate (buquinolate) has been determined in animal feeding stuffs, indicating its use in veterinary applications (Hoodless & Weston, 1970).

  • Anticoccidial Activity : Novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates showed anticoccidial activities against Eimeria tenella in chicken feed, suggesting their potential in poultry disease management (Zou et al., 2009).

Safety And Hazards

Ethyl 2-hydroxyquinoline-4-carboxylate is classified as harmful . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHATVQLTWYSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203115
Record name 4-Ethoxycarbonyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-hydroxyquinoline-4-carboxylate

CAS RN

5466-27-3
Record name 4-Ethoxycarbonyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5466-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxycarbonyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
Microwave irradiation has been used for a rapid and efficient synthesis of quinoline‐4‐carboxylic acids 5a–g and 1,2,3,4‐tetrahydroacridine‐9‐carboxylic acid (6) from the reaction of …
Number of citations: 53 www.tandfonline.com
J Peng, K Zhang, L Wang, F Peng, C Zhang… - Open …, 2022 - degruyter.com
Xinguan No. 3 has been recommended for the treatment of coronavirus disease 2019 (COVID-19); however, its potential mechanisms are unclear. This study aims to explore the …
Number of citations: 2 www.degruyter.com

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